3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-10-4-2-3-5-11(10)22(18,19)14-6-9(7-14)15-12(16)8-21-13(15)17/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLSAWBQNICMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the azetidine ring .
Scientific Research Applications
3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Alkyl/Aryl Groups: The target compound’s 2-methoxyphenylsulfonyl-azetidinyl group distinguishes it from common alkyl (e.g., 2-aminoethyl) or aryl (e.g., nitrobenzyl) substituents.
- Azetidine Rigidity: Compared to flexible chains (e.g., diisopropylaminoethyl in ), the azetidine ring may reduce entropic penalties during target binding, enhancing affinity for enzymes like aldose reductase or kinases .
- 5-Position Variations : Unlike analogs with benzylidene groups (e.g., 1d, TM17), the target compound lacks a 5-substituent, which is critical for π-π stacking in many TZD inhibitors .
Pharmacological Activity
Anticancer Potential
- Compound [302] (3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD) inhibits Raf/MEK/ERK and PI3K/Akt pathways, critical in cancer progression . The target compound’s sulfonyl-azetidine group may similarly target kinases but with improved selectivity due to steric effects.
- Selectivity: (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD shows melanoma-specific activity via ERK1/2 inhibition, suggesting that substituent electronics (e.g., methoxy vs. ethoxy) fine-tune target engagement .
Enzyme Inhibition
- Aldose Reductase : Compounds like 5a–k (3-(2-oxoethyl)-TZD derivatives) inhibit aldose reductase, a target in diabetic complications. The target’s sulfonyl group may enhance hydrogen bonding with catalytic residues .
- COX-2 : Mannich base derivatives (4a, 4b) inhibit COX-2 with docking scores comparable to Diclofenac. The absence of a 5-substituent in the target compound may limit such activity .
Antioxidant Activity
- Compound 1d (3-methoxybenzylidene-TZD) inhibits lipid peroxidation by 84.2%, surpassing Trolox (62.3%). The target’s 2-methoxyphenylsulfonyl group could similarly scavenge radicals but requires empirical validation .
Biological Activity
The compound 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidine core linked to an azetidine moiety and a methoxyphenyl sulfonyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For instance, one study evaluated the antiproliferative effects of thiazolidine derivatives against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound demonstrated promising results with lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting potent anticancer activity .
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A549 | 10.5 | Irinotecan | 15.0 |
| MCF-7 | 8.0 | Irinotecan | 12.0 |
| HepG2 | 9.0 | Irinotecan | 14.0 |
Antibacterial Activity
The antibacterial potential of thiazolidine derivatives has also been explored. In vitro studies showed that This compound exhibits activity against both Gram-positive and Gram-negative bacteria. The most active derivative in a related study inhibited growth at concentrations significantly lower than those required for standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
Anti-inflammatory Activity
Thiazolidinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The compound's mechanism involves modulating signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
- Anticancer Mechanism Study : A study conducted by Ahmed et al. investigated the mechanism of action of thiazolidin derivatives in HeLa cells, revealing that these compounds induce apoptosis through both extrinsic and intrinsic pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
- Antibacterial Efficacy : Another study assessed the antibacterial effects of various thiazolidin derivatives against clinical isolates of bacteria, demonstrating that modifications in the sulfonyl group significantly influence antibacterial potency .
Q & A
Q. What in vivo models are suitable for evaluating the anti-diabetic efficacy of this compound?
- Models :
- db/db Mice : Monitor HbA1c and insulin sensitivity over 4–6 weeks .
- ZDF Rats : Assess pancreatic β-cell preservation via histopathology .
- Diet-Induced Obesity (DIO) Models : Evaluate hepatic steatosis reduction using MRI-based fat quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
